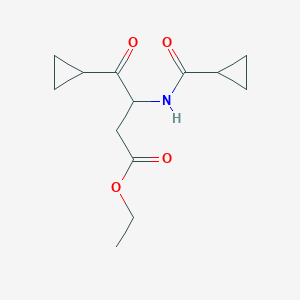
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dihydropyran ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the dihydropyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Coupling reactions: The protected amino acid derivative is then coupled with the dihydropyran ring using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems might be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the dihydropyran ring, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate could be used in the production of fine chemicals, agrochemicals, or as a building block for polymers.
Wirkmechanismus
The mechanism of action of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate: This compound is unique due to its specific combination of a Boc-protected amino group and a dihydropyran ring.
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)butanoate: A similar compound with a butanoate group instead of a propanoate group.
®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)acetate: Another related compound with an acetate group.
Uniqueness
The uniqueness of ®-Methyl2-((tert-butoxycarbonyl)amino)-3-(3,6-dihydro-2H-pyran-4-yl)propanoate lies in its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of both a Boc-protected amino group and a dihydropyran ring make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H23NO5 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
methyl (2R)-3-(3,6-dihydro-2H-pyran-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h5,11H,6-9H2,1-4H3,(H,15,17)/t11-/m1/s1 |
InChI-Schlüssel |
NTDACDOVKRBENN-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CCOCC1)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CCOCC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
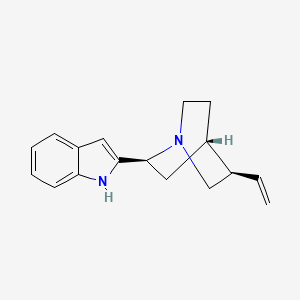

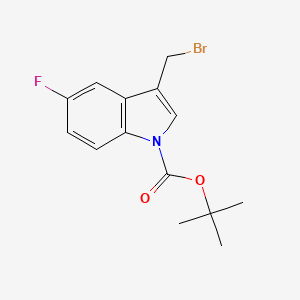
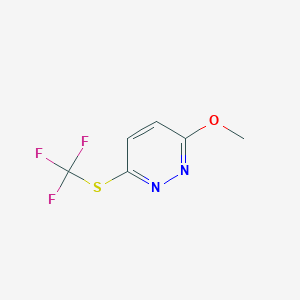
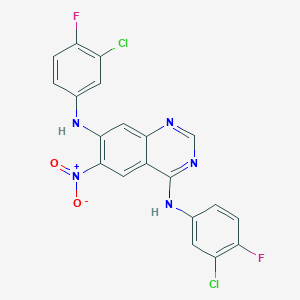
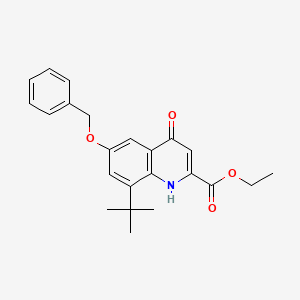
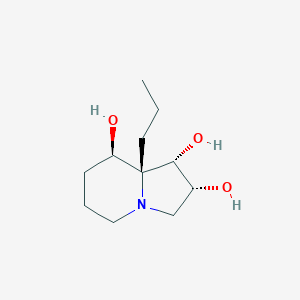
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)
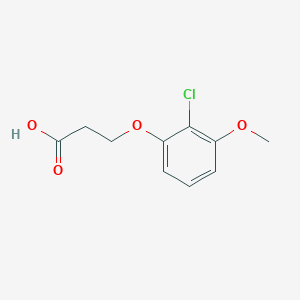
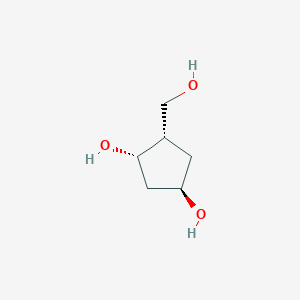

![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
